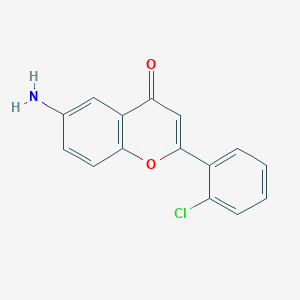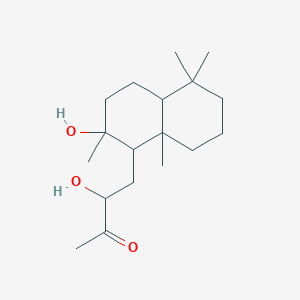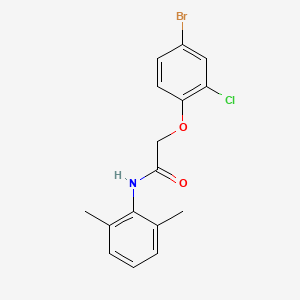
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as flavone acetic acid (FAA) and has been extensively studied for its potential use in cancer treatment.
作用机制
The exact mechanism of action of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one is not fully understood. However, it is believed that 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one works by inhibiting the production of angiogenic factors, which are proteins that promote the growth of blood vessels. By inhibiting angiogenesis, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can prevent the growth and spread of cancer cells. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to activate immune cells, such as natural killer cells and T cells, which can directly attack cancer cells.
Biochemical and Physiological Effects:
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can also inhibit the expression of genes that are involved in cancer cell survival and proliferation. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to enhance the production of cytokines, which are proteins that regulate the immune response.
实验室实验的优点和局限性
One advantage of using 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been extensively studied, and its potential use in cancer treatment is well-established. However, one limitation of using 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one in lab experiments is that its mechanism of action is not fully understood. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are a number of future directions for research on 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. One area of research is the development of combination therapies that include 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. Another area of research is the investigation of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one's potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one and to determine its safety and efficacy in humans.
合成方法
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can be synthesized by the condensation of 2-chlorobenzaldehyde and 4-hydroxycoumarin in the presence of ammonium acetate. The resulting product is then reduced with sodium borohydride to obtain 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. This method is relatively simple and yields a high purity product.
科学研究应用
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been investigated for its potential use in immunotherapy, as it can stimulate the immune system to attack cancer cells.
属性
IUPAC Name |
6-amino-2-(2-chlorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPVWCAVZVULBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)


![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4941784.png)
![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)
![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4941812.png)
![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)